6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Overview
Description
6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a chemical compound that features a pyridine ring substituted with tert-butyldimethylsilyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction is carried out at room temperature, resulting in high yields of the desired silyl ether .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action for 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyl group is particularly effective due to its high hydrolytic stability and ease of removal under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- 6-((tert-Butyldimethylsilyloxy)methyl)picolinaldehyde
- 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinonitrile
Uniqueness
6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is unique due to its combination of tert-butyldimethylsilyloxy and methoxy groups on a pyridine ring, providing both stability and reactivity for various synthetic applications.
Properties
IUPAC Name |
tert-butyl-[(5,6-dimethoxypyridin-2-yl)methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-9-12(16-4)13(15-11)17-5/h8-9H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDVRIMTVJPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673842 | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-87-4 | |
Record name | 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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